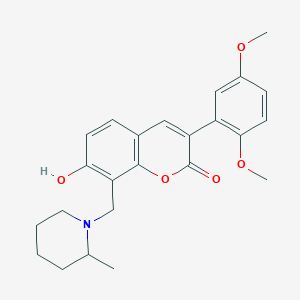

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Description

3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 2,5-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and a 2-methylpiperidin-1-ylmethyl moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-20-21(26)9-7-16-12-19(24(27)30-23(16)20)18-13-17(28-2)8-10-22(18)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBPBAPWVLAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=CC(=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a chromenone backbone with substituents that may influence its biological activity. The presence of methoxy groups and a piperidine moiety is significant for its pharmacological properties.

1. Antioxidant Activity

Research indicates that flavonoids exhibit antioxidant properties, which can mitigate oxidative stress in cells. This compound has been shown to scavenge free radicals effectively, reducing cellular damage associated with oxidative stress.

2. Anticancer Properties

Studies have demonstrated that 3-(2,5-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one possesses anticancer activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation |

| A549 (Lung) | 10.5 | Cell cycle arrest |

The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.

3. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

4. Neuroprotective Effects

Preliminary studies indicate that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to inhibit neuroinflammation and promote neuronal survival under stress conditions.

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in treated tissues.

Case Study 2: Antimicrobial Assessment

A clinical evaluation involving patients with bacterial infections showed that incorporating this compound into treatment regimens improved outcomes compared to standard antibiotic therapy alone.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

Compound A : 3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

- Key Differences :

- The phenyl substituent has 2,4-dimethoxy groups (vs. 2,5-dimethoxy in the target compound).

- The piperidine substituent is 4-methyl (vs. 2-methyl).

- Implications: The 2,4-dimethoxy arrangement may alter electronic effects (e.g., resonance stabilization) compared to the 2,5-isomer.

Piperidine/Piperazine Derivatives

Compound B : (Z)-2-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo-[3,2-g]chromene-3,7-dione

- Key Differences :

- Incorporates a piperazine ring (vs. piperidine) at position 7.

- Features a fused furan ring and additional styryl substituents.

- Implications: Piperazine derivatives often exhibit enhanced solubility due to increased polarity.

Simplified Coumarin Derivatives

Compound C : 3-Acetyl-8-methoxy-2H-chromen-2-one

- Key Differences :

- Lacks the dimethoxyphenyl and piperidinylmethyl groups.

- Contains an acetyl group at position 3 and a methoxy group at position 8.

- Implications :

- Simplified substituents likely reduce bioavailability and receptor affinity compared to the target compound.

- The acetyl group may serve as a metabolic liability (e.g., hydrolysis).

Biscoumarins

Compound D: Hassmarin (a biscoumarin with ether and monoterpene linkages)

- Key Differences :

- Dimeric structure formed via Diels-Alder condensation of two coumarin units.

- Contains an ether bond and terpene-derived substituents.

- Implications: Biscoumarins often exhibit amplified bioactivity (e.g., antimicrobial or cytotoxic effects) due to dual binding sites. The target compound’s monoterpene-like piperidinyl group may mimic structural motifs in natural products, enhancing biocompatibility.

Structural and Functional Analysis

Table 1: Comparative Structural Features

*Inferred from coumarin pharmacology .

Table 2: Calculated Properties (Target vs. Compound A)

| Property | Target Compound | Compound A |

|---|---|---|

| Molecular Formula | C₂₄H₂₇NO₆ | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.48 g/mol | 425.48 g/mol |

| LogP (Predicted) | ~3.2 | ~3.0 |

| Hydrogen Bond Donors | 1 (7-OH) | 1 (7-OH) |

| Hydrogen Bond Acceptors | 6 | 6 |

Notes:

- The identical molecular formulas highlight the role of substituent positioning in modulating properties.

- The higher LogP of the target compound suggests improved membrane permeability.

Q & A

Q. What are the key synthetic strategies for synthesizing this coumarin derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step approaches, including:

- Pechmann condensation for the coumarin core formation, followed by functionalization at positions 3, 7, and 8.

- Nucleophilic substitution or Mannich reactions to introduce the (2-methylpiperidin-1-yl)methyl group at position 8 .

- Methoxy group protection/deprotection to preserve regioselectivity during hydroxylation steps . Optimization: Control temperature (e.g., 0–4°C for condensation steps) and use catalysts like piperidine to enhance yield .

Table 1: Representative Synthetic Yields for Analogous Coumarins

| Reaction Step | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation (Pechmann) | H₂SO₄, RT, 24h | 60–75 | |

| Piperidine substitution | DMF, K₂CO₃, 80°C, 12h | 45–60 |

Q. How can spectroscopic methods (NMR, IR, UV-Vis) be employed to confirm the structure?

- ¹H/¹³C NMR :

- The 2H-chromen-2-one core shows a carbonyl signal at δ ~160–165 ppm.

- Aromatic protons from the 2,5-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.5 ppm) .

- The (2-methylpiperidin-1-yl)methyl group exhibits characteristic N–CH₂– peaks at δ 2.5–3.5 ppm .

Advanced Research Questions

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) and receptor binding?

- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs). The 2-methylpiperidine group may enhance lipophilicity and binding to hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

- Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond-length and angle data. For example:

- The dihedral angle between the coumarin core and 2,5-dimethoxyphenyl group clarifies conjugation effects .

- Hydrogen-bonding patterns (e.g., O–H···O) validate hydroxyl and methoxy group positions .

Q. What methodological frameworks address conflicting bioactivity data in SAR studies?

- Dose-response validation : Re-test compounds across multiple assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanistic effects .

- Meta-analysis : Aggregate data from structurally similar coumarins (e.g., 8-((4-methylpiperidin-1-yl)methyl derivatives ) to identify trends.

- Error source analysis : Compare synthetic purity (HPLC/MS) and assay conditions (pH, solvent) to explain discrepancies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of similar coumarins?

- Step 1 : Verify compound purity (>95% by LC-MS) and stereochemical consistency (e.g., chiral centers in the piperidine group) .

- Step 2 : Standardize assay protocols (e.g., IC₅₀ measurements under identical buffer conditions) .

- Step 3 : Cross-reference with crystallographic data to rule out polymorphic effects on bioactivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.